molecular formula C21H15ClN2O3 B3646253 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide

Cat. No.: B3646253
M. Wt: 378.8 g/mol
InChI Key: LYZHTGFZTNVBQN-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide typically involves multiple steps, starting with the formation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. Subsequent chlorination and methoxybenzamide coupling reactions are then performed to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chlorophenyl group can be oxidized to form chlorophenols.

  • Reduction: The benzoxazole ring can be reduced to form benzoxazolines.

  • Substitution: The methoxybenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Chlorophenols

  • Reduction: Benzoxazolines

  • Substitution: Substituted methoxybenzamides

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against bacteria and fungi.

Medicine: This compound has been investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism by which N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N-[3-(1,3-Benzoxazol-2-yl)-4-methylphenyl]-4-methoxybenzamide

  • N-[3-(1,3-Benzoxazol-2-yl)-4-fluorophenyl]-4-methoxybenzamide

  • N-[3-(1,3-Benzoxazol-2-yl)-4-nitrophenyl]-4-methoxybenzamide

Uniqueness: N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide stands out due to its specific structural features, which contribute to its unique reactivity and biological activity. The presence of the chlorophenyl group, in particular, imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-26-15-9-6-13(7-10-15)20(25)23-14-8-11-17(22)16(12-14)21-24-18-4-2-3-5-19(18)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZHTGFZTNVBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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